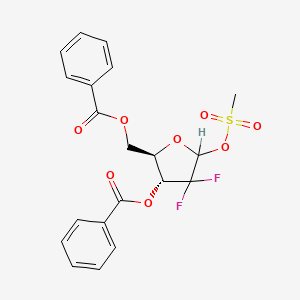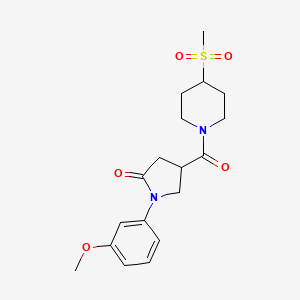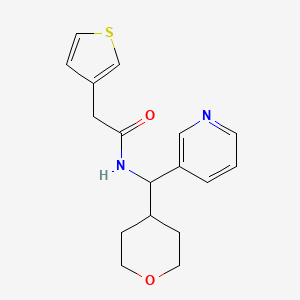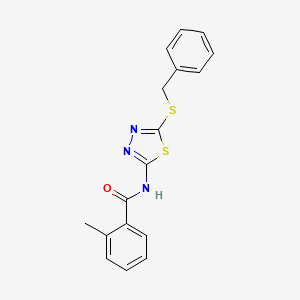
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen in its ring structure. Thiadiazole derivatives are known for their wide range of biological activities, including anticancer properties. The benzamide moiety in the compound suggests potential for interaction with biological targets, as benzamide derivatives are often explored for their pharmacological activities.
Synthesis Analysis
The synthesis of related thiadiazole derivatives has been reported using microwave-assisted methods, which provide a rapid and efficient route to these compounds. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under solvent-free conditions using microwave irradiation, which is a green chemistry approach that minimizes the use of hazardous solvents . Although the specific synthesis of this compound is not detailed, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The crystal structure of a related compound, (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine, revealed a planar five-membered ring stabilized by an intramolecular hydrogen bond . This planarity could be a feature in the molecular structure of this compound, influencing its interaction with biological targets.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including those involving their amino, sulfanyl, and benzamide groups. For example, the synthesis of some thiadiazole derivatives involves the acylation of amino groups or the formation of Schiff's bases . The benzylsulfanyl group in this compound could potentially participate in reactions such as alkylation or oxidation, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur can affect properties like solubility, melting point, and reactivity. The benzamide group could confer increased solubility in polar solvents, while the sulfanyl group might be prone to oxidation. Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the behavior of these compounds under different conditions . Additionally, the molecular docking studies can predict the interaction of these compounds with biological targets, which is crucial for understanding their potential as drugs .
科学的研究の応用
Anticancer Activity
Discovery of AZD4877
A compound closely related to N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide, identified as AZD4877, was found to be a potent kinesin spindle protein (KSP) inhibitor. It demonstrated excellent biochemical potency and pharmaceutical properties suitable for clinical development as a potential anticancer agent. AZD4877 arrested cells in mitosis, leading to cellular death through the formation of the monopolar spindle phenotype characteristic of KSP inhibition. Its favorable pharmacokinetic profile and notable in vivo efficacy supported its selection as a clinical candidate for cancer treatment (Theoclitou et al., 2011).
Photodynamic Therapy for Cancer
Zinc Phthalocyanine Derivatives
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base were synthesized and characterized for their photophysical and photochemical properties. These properties make the phthalocyanine derivatives very useful for photodynamic therapy applications. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield indicate their remarkable potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Antimicrobial and Antifungal Agents
Synthesis and Antimicrobial Screening
A study focused on the synthesis and antimicrobial screening of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, a compound with structural similarities to this compound. The importance of this compound lies in its potential suitability for metal-catalyzed C-H bond functionalization reactions, indicating a broad range of applications in developing antimicrobial agents (Al Mamari et al., 2019).
特性
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-12-7-5-6-10-14(12)15(21)18-16-19-20-17(23-16)22-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCBHLJVFAFOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2533056.png)
![3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2533060.png)
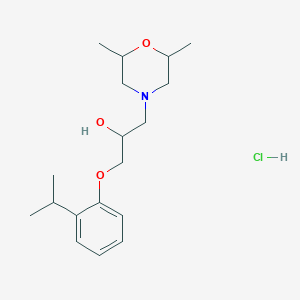
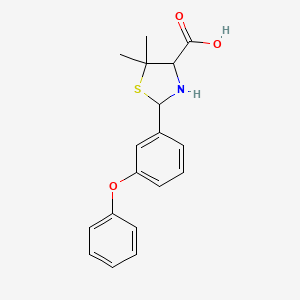
![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2533064.png)
![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2533066.png)
![N-(4-butylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2533067.png)
![2-[Butan-2-yl-(3,6-dichloropyridine-2-carbonyl)amino]acetic acid](/img/structure/B2533069.png)
